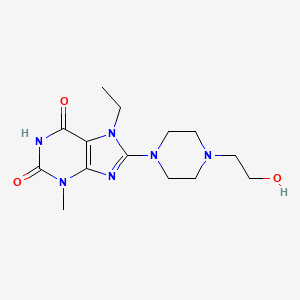

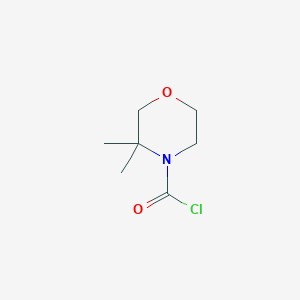

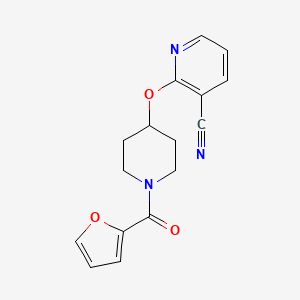

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is a derivative of acetamide with potential applications in medicinal chemistry. While the provided data does not directly discuss this specific compound, it does provide insights into similar compounds and their synthesis, characterization, and biological activity, which can be informative for understanding the properties and potential uses of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide.

Synthesis Analysis

The synthesis of related acetamide derivatives involves linear synthesis techniques, as demonstrated in the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol . These compounds were synthesized using a series of reactions including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . The yields reported for these reactions were high, indicating efficient synthetic routes that could potentially be applied to the synthesis of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall geometry and intermolecular interactions. For instance, in the case of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, which could affect the compound's reactivity and interaction with biological targets . Such structural details are crucial for understanding the behavior of these molecules in biological systems.

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, depending on their functional groups and substituents. The provided data does not detail specific reactions for 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, but the synthesis and characterization of similar compounds suggest that they can be modified through reactions such as acetylation and esterification . These reactions are important for the modification of the compound's properties and for the development of new derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods provide detailed information about the molecular weight, functional groups, and overall structure of the compounds. For example, IR and MS spectroscopy were used to analyze the products of the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, and their characteristic peaks were assigned . Such analyses are essential for confirming the identity and purity of synthesized compounds and for predicting their behavior in various environments.

科学的研究の応用

Anticancer Properties

- Research has demonstrated the potential of acetamide derivatives, including compounds related to 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, in anticancer activities. For instance, studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selectivity and effectiveness against human lung adenocarcinoma cells (Evren et al., 2019).

Antibacterial Activity

- Several acetamide derivatives have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of potential use in combating bacterial infections (Desai et al., 2008).

Antimicrobial and Hemolytic Activity

- Research into acetamide derivatives, similar to 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, has also involved evaluating their antimicrobial and hemolytic activities. This research provides insights into the potential use of these compounds in the development of new antimicrobial agents (Gul et al., 2017).

Metabolism Studies

- Studies have investigated the metabolism of chloroacetamide herbicides, related to 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, in human and rat liver microsomes. This research is crucial for understanding the biotransformation and potential toxicological impacts of such compounds (Coleman et al., 2000).

Molecular Structure Analysis

- The crystal and molecular structures of related acetamide compounds have been analyzed, providing valuable information for the design and synthesis of new compounds with potential biological activities (Chi et al., 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-N-[4-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-5-9(16)12-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSDVFFKEOEUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)

![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)